molecular formula C5H11NO B3068998 (1R,3R)-3-Aminocyclopentanol CAS No. 946826-74-0

(1R,3R)-3-Aminocyclopentanol

Cat. No. B3068998
CAS RN: 946826-74-0
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-RFZPGFLSSA-N
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Description

“(1R,3R)-3-Aminocyclopentanol” is a chemical compound with the molecular formula C5H11NO . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “(1R,3R)-3-Aminocyclopentanol” consists of a cyclopentane ring with an amino group attached . The molecular weight of this compound is 101.15 .


Physical And Chemical Properties Analysis

“(1R,3R)-3-Aminocyclopentanol” has a boiling point of 179.4±33.0°C at 760 mmHg . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Anti-Tumor Mechanism and Potential Clinical Application

(1R,3R)-3-Aminocyclopentanol has been studied for its potential in anti-tumor mechanisms and clinical applications . It has been associated with the regulation of ferroptosis, a form of iron-dependent cell death that is distinct from other known cell death types . Glutathione peroxidase 4 (GPX4), a critical core regulator of ferroptosis, plays an essential role in protecting cells from ferroptosis by removing the product of iron-dependent lipid peroxidation . The compound’s potential in this area could provide new strategies for the research and development of antitumor drugs .

Biochemical Reagents

The compound can be used as a biochemical reagent . In this context, it is often used in the form of (1R,3R)-N-BOC-1-Aminocyclopentane-3-carboxylic acid . This form of the compound is used in various biochemical applications, including research and development .

Pesticide Research

(1R,3R)-3-Aminocyclopentanol could potentially be used in pesticide research . For example, it could be used in the study of halogenated pyrethroids, a type of pesticide . The compound’s unique structure could make it useful in studying the effects and mechanisms of these pesticides .

Drug Development

The compound’s unique properties could make it useful in drug development . For example, it could be used to develop drugs that target GPX4, a protein that plays a key role in protecting cells from ferroptosis . This could potentially lead to the development of new treatments for a variety of diseases .

Chemical Synthesis

(1R,3R)-3-Aminocyclopentanol could be used in chemical synthesis . Its unique structure and properties could make it a valuable tool in the synthesis of a variety of chemical compounds .

Cancer Therapeutics

The compound’s potential role in regulating ferroptosis could make it useful in cancer therapeutics . By targeting GPX4, a protein that plays a key role in protecting cells from ferroptosis, it could potentially be used to develop new cancer treatments .

Safety and Hazards

“(1R,3R)-3-Aminocyclopentanol” is classified as a hazardous substance. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

(1R,3R)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-Aminocyclopentanol

CAS RN

124555-33-5
Record name rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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